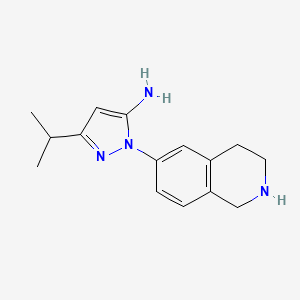
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and two oxo groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of ethyl bromoacetate with a suitable cyclohexanone derivative. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the ester linkage . The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism by which ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexyl ring provides a stable framework that can interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromen-7-yloxyacetate: Similar in structure but contains a chromen ring instead of a cyclohexyl ring.
2-Ethyl-2-oxazoline: Contains an oxazoline ring and is used in polymer synthesis.
Uniqueness
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of two oxo groups
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-7(2)4-5-9(8)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
YOZFAGSFMSZACM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CC(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
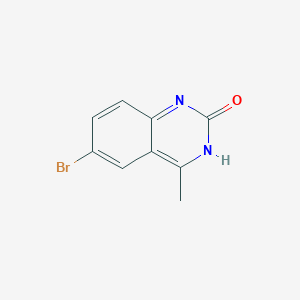
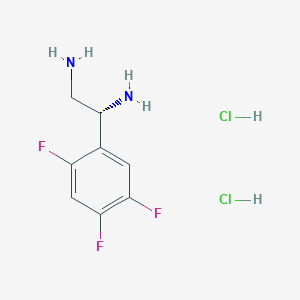

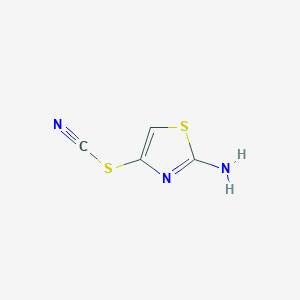
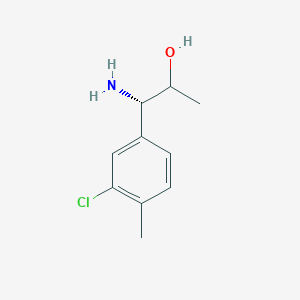
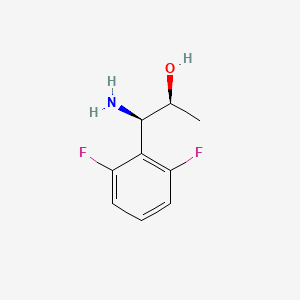
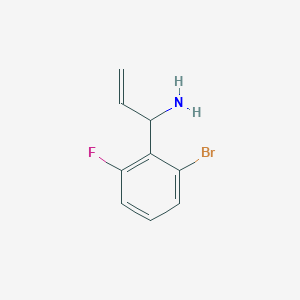
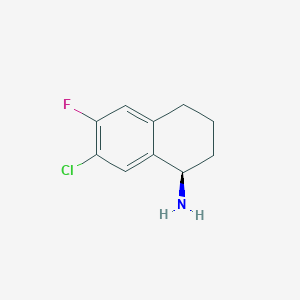
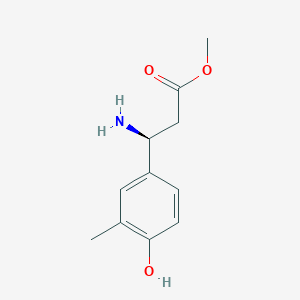
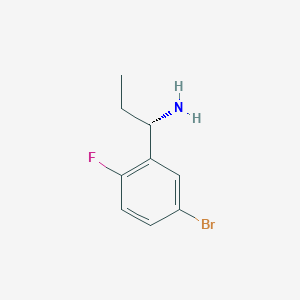
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
![(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13045594.png)
